Mycoplanecin A

Antitubercular Antibiotic DnaN inhibitor

Mycoplanecin A is the definitive chemical probe for the DnaN sliding clamp, a validated target in M. tuberculosis absent from standard TB drugs. This macrocyclic depsipeptide offers nanomolar affinity, a solved co-crystal structure, and a completed total synthesis for rational SAR. Unlike isoniazid or rifampin, its replisome-targeting mechanism combats MDR/XDR strains. DHMP A synergism with isoniazid supports novel combination therapy research. Procure for target engagement assays, screening validation, or medicinal chemistry optimization.

Molecular Formula C61H102N10O13
Molecular Weight 1183.5 g/mol
CAS No. 72993-51-2
Cat. No. B1221910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycoplanecin A
CAS72993-51-2
Synonymsmycoplanecin A
Molecular FormulaC61H102N10O13
Molecular Weight1183.5 g/mol
Structural Identifiers
SMILESCCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C
InChIInChI=1S/C61H102N10O13/c1-19-40-29-46(71(32-40)61(83)50(37(11)12)67(17)59(81)47(72)20-2)58(80)68(18)51-39(14)84-48(73)30-62-52(74)44(27-35(7)8)65(15)57(79)43-22-21-25-69(43)60(82)49(36(9)10)66(16)55(77)41(24-23-33(3)4)63-53(75)45-28-38(13)31-70(45)56(78)42(26-34(5)6)64-54(51)76/h33-46,49-51H,19-32H2,1-18H3,(H,62,74)(H,63,75)(H,64,76)
InChIKeyICFLLAYTOVAMGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mycoplanecin A (CAS 72993-51-2): A Structurally Unique Cyclic Peptide Antibiotic with Potent Anti-Mycobacterial Activity


Mycoplanecin A is a macrocyclic depsipeptide antibiotic first isolated from the fermentation broth of Actinoplanes awajinensis subsp. mycoplanecinus. It exhibits potent and selective activity against mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's complex cyclic structure incorporates several non-proteinogenic amino acids, including the first reported natural occurrence of ethyl-L-proline . Recent investigations have validated the bacterial DNA polymerase III sliding clamp (DnaN) as its primary molecular target, a mechanism distinct from conventional anti-tubercular agents . This unique target and potent activity profile position Mycoplanecin A as a critical tool compound for studying mycobacterial replication and as a promising scaffold for developing next-generation anti-tuberculosis therapeutics.

Why Mycoplanecin A Cannot Be Replaced by Common Anti-Mycobacterial Agents


Generic substitution of Mycoplanecin A with clinically established anti-mycobacterial agents such as isoniazid, rifampin, or even related cyclic peptides like griselimycin is not scientifically sound. Mycoplanecin A operates via a fundamentally distinct mechanism: it targets the DnaN sliding clamp, a crucial component of the bacterial replisome, which is not the primary target of most frontline TB drugs . This difference is critical for addressing multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. Furthermore, the compound's unique structural features, including rare trans-4-alkylated-L-proline residues, confer a specific binding affinity and potency profile that is not replicated by its structural analogs . The following quantitative evidence demonstrates that Mycoplanecin A and its close derivatives exhibit superior potency and synergistic potential that cannot be achieved by substituting with a generic or off-the-shelf alternative.

Quantitative Evidence Guide: Mycoplanecin A Differentiation Data


Superior Potency Against M. tuberculosis: Mycoplanecin E (Analog) Outcompetes Griselimycin by ~24-Fold

Mycoplanecin E, a closely related analog of Mycoplanecin A, demonstrates significantly higher potency against Mycobacterium tuberculosis compared to the structurally related natural product griselimycin. In vitro MIC assays reveal that Mycoplanecin E inhibits bacterial growth at a concentration of 83 ng/mL, which is approximately 24-fold lower than the MIC required for griselimycin . This is a direct head-to-head comparison within the same chemical class, establishing Mycoplanecins as the more potent DnaN-targeting scaffold.

Antitubercular Antibiotic DnaN inhibitor

Dihydromycoplanecin A (DHMP A) Shows Superior In Vitro Activity Against M. marinum Compared to Amikacin and Ofloxacin

In a direct comparative study of 16 clinical isolates of Mycobacterium marinum, dihydromycoplanecin A (DHMP A), a reduced derivative of Mycoplanecin A, exhibited the most potent in vitro activity among 11 tested agents. The MIC range for DHMP A was 0.19-0.39 µg/mL. This was significantly lower than that of the clinically used aminoglycoside amikacin (0.78-1.56 µg/mL) and the fluoroquinolone ofloxacin (1.56-3.13 µg/mL) . The data confirms a clear, quantifiable advantage in potency against this non-tuberculous mycobacterial species.

Antimycobacterial Mycobacterium marinum Comparative efficacy

Broad-Spectrum Antimycobacterial Activity: DHMP A Outperforms Frontline Agents Against Multiple Species

A comprehensive comparative study evaluated dihydromycoplanecin A (DHMP A) against several clinically isolated species of mycobacteria, including M. tuberculosis, M. intracellulare, and M. kansasii. DHMP A demonstrated stronger activity than the frontline drugs streptomycin, isoniazid (INH), rifampin, and ofloxacin across all tested species, with MICs ranging from <0.0125 to 25 µg/mL . This cross-study comparable data highlights the broad and potent anti-mycobacterial activity of the Mycoplanecin scaffold, which is not limited to a single species or resistant phenotype.

Antibiotic resistance Multidrug-resistant tuberculosis Synergy

Marked Synergism with Isoniazid Enables Effective Combination Therapy In Vivo

The combination of dihydromycoplanecin A (DHMP A) with isoniazid (INH) exhibits a marked synergistic effect against multiple mycobacterial species, including M. tuberculosis, M. intracellulare, and M. smegmatis, as determined by checkerboard assays . This in vitro synergism was successfully translated to an in vivo murine model of tuberculosis, where combination therapy with DHMP A and INH led to successful treatment of experimental M. bovis infection . This is a critical differentiator, as synergy is not a universal property among anti-mycobacterial agents and provides a distinct therapeutic advantage.

Drug combination Synergism In vivo efficacy

Nanomolar Affinity for DnaN and Structural Validation via Co-Crystallography

Mycoplanecins bind to the DnaN sliding clamp with nanomolar affinity, a critical protein target for bacterial DNA replication . This high-affinity binding has been structurally validated by solving a co-crystal structure of Mycoplanecin A in complex with DnaN at 2.27 Å resolution . This level of molecular characterization is a powerful differentiator, confirming a well-defined mechanism of action and providing a rational basis for structure-guided optimization, which is often lacking for many natural product antibiotics.

Target engagement DnaN sliding clamp Co-crystal structure

Favorable Pharmacokinetic Profile of DHMP A Supports Once-Daily Dosing in Preclinical Models

The pharmacokinetic profile of dihydromycoplanecin A (DHMP A) in dogs is characterized by a relatively long half-life of 5.5 hours following intravenous administration . Importantly, oral administration at 12.5 mg/kg achieved a peak serum concentration of 5.0 µg/mL, indicating significant oral bioavailability . This is in contrast to the much shorter half-life of 0.5 hours observed in mice, highlighting species differences but still demonstrating a favorable profile in a larger animal model.

Pharmacokinetics Half-life Oral bioavailability

High-Value Application Scenarios for Mycoplanecin A


Probing the DnaN Sliding Clamp as an Anti-Tuberculosis Target

Researchers validating DnaN as a drug target for M. tuberculosis should procure Mycoplanecin A as a high-affinity chemical probe. The compound's nanomolar binding affinity and the availability of a high-resolution co-crystal structure make it an ideal tool for target engagement studies, assay development (e.g., competitive binding assays), and for exploring the biological consequences of DnaN inhibition in mycobacterial physiology.

Scaffold for Structure-Guided Optimization of Anti-Tubercular Leads

Medicinal chemistry groups seeking a novel, synthetically tractable anti-TB scaffold should prioritize Mycoplanecin A. The first total synthesis has opened chemical space for generating diverse analogs. Combined with the solved DnaN co-crystal structure , this enables rational, structure-guided modifications to improve potency, selectivity, and pharmacokinetic properties, directly leveraging the established SAR of the Mycoplanecin core.

Evaluating Synergistic Combination Regimens for Drug-Resistant TB

Institutions focused on combating MDR-TB can utilize Mycoplanecin A and its analogs (e.g., DHMP A) in combination studies. The documented marked synergism between DHMP A and isoniazid provides a strong scientific basis for exploring novel drug combinations. This compound class can be used in checkerboard assays and in vivo models to identify new, effective combinations that circumvent existing resistance mechanisms.

Benchmarking New Antimycobacterial Agents and Assays

Screening facilities and microbiology labs can employ Mycoplanecin A and its derivatives as high-quality positive controls. The well-characterized and potent in vitro activity against M. tuberculosis [REFS-1, REFS-4] and M. marinum provides a robust benchmark for validating new assays, screening libraries, and establishing performance metrics for novel antimicrobial candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycoplanecin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.